molecular formula C15H9ClFNO2 B3031585 N-(4-Chloro-2-fluorobenzyl)phthalimide CAS No. 536761-10-1

N-(4-Chloro-2-fluorobenzyl)phthalimide

Cat. No.: B3031585
CAS No.: 536761-10-1
M. Wt: 289.69 g/mol
InChI Key: ZEOKKIVRPGNMBS-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluorobenzyl)phthalimide (CAS 536761-10-1) is a halogenated phthalimide derivative with the molecular formula C₁₅H₉ClFNO₂ and a molecular weight of 289.689 g/mol. Key physical properties include a density of 1.47 g/cm³, boiling point of 415.6°C (at 760 mmHg), and logP of 3.21, indicating moderate lipophilicity . Its structure features a benzyl group substituted with chlorine (4-position) and fluorine (2-position) attached to the phthalimide core. .

Properties

IUPAC Name

2-[(4-chloro-2-fluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOKKIVRPGNMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378607
Record name N-(4-Chloro-2-fluorobenzyl)phthalimide
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Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536761-10-1
Record name 2-[(4-Chloro-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536761-10-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2-fluorobenzyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(4-chloro-2-fluorophenyl)methyl]
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Preparation Methods

Protection-Condensation Method Using Phthalic Anhydride

Reaction Mechanism and Procedure

This two-step approach involves the condensation of 4-chloro-2-fluorobenzylamine with phthalic anhydride to form the corresponding phthalamic acid intermediate, followed by cyclodehydration to yield the target phthalimide.

Step 1: Formation of Phthalamic Acid
A mixture of 4-chloro-2-fluorobenzylamine (1.0 equiv) and phthalic anhydride (1.2 equiv) is refluxed in glacial acetic acid for 6–8 hours. The reaction proceeds via nucleophilic attack of the amine on the anhydride, forming a carboxylic acid intermediate.

Step 2: Cyclodehydration
The phthalamic acid is treated with acetic anhydride and sodium acetate at 120°C for 3 hours, facilitating intramolecular cyclization through the elimination of water.

Optimization Challenges

Initial attempts to deprotect intermediates using hydrazine hydrate at room temperature led to unintended side reactions, including hydrazinolysis of the 6-position fluorine on the pyridine ring. To mitigate this, ammonium hydroxide was identified as a gentler deprotecting agent, preserving the halogen substituents while achieving >82% purity after recrystallization.

Table 1: Key Parameters for Protection-Condensation Method
Parameter Conditions Yield (%) Purity (%)
Solvent Glacial acetic acid 78 95
Cyclization Temperature 120°C 85 97
Deprotection Reagent Ammonium hydroxide (28% w/w) 82 96

Photocatalytic Radical Imidation Approach

Methodology and Catalytic System

A novel photocatalytic strategy employs N-chlorophthalimide and 4-chloro-2-fluorotoluene under visible light irradiation (20 W compact fluorescent lamp) in the presence of [fac-Ir(dFppy)₃] as a photocatalyst. The reaction proceeds via a radical-mediated C–H imidation mechanism, enabling direct functionalization of the benzyl position.

Reaction Setup

  • Substrates : N-Chlorophthalimide (1.0 equiv), 4-chloro-2-fluorotoluene (1.2 equiv)
  • Catalyst : [fac-Ir(dFppy)₃] (0.5 mol%)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Acetonitrile
  • Light Source : 20 W CFL (λ = 400–550 nm)
  • Duration : 24 hours

Scalability and Limitations

Gram-scale reactions (40 mmol substrate) achieved a 38% isolated yield, with the primary limitation being competing aryl chlorination side reactions. Purification via flash column chromatography (hexane:ethyl acetate, 4:1) removed unreacted phthalimide, yielding a crystalline product with 99% HPLC purity.

Table 2: Photocatalytic Imidation Performance Metrics
Scale (mmol) Catalyst Loading (mol%) Yield (%) Purity (%)
1.0 0.5 45 98
40.0 0.5 38 99

Evaluation of Alternative Synthetic Routes

tert-Butyl Hypochlorite-Mediated Imidation

A patent-derived method utilizes tert-butyl hypochlorite and phthalimide in acetonitrile under acidic conditions (acetic acid). This approach avoids photocatalysts but requires strict temperature control (0–5°C) to prevent over-chlorination. Initial trials reported 28% yield for analogous benzyl phthalimides.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Comparison
Method Yield Range (%) Purity (%) Scalability Key Advantage
Protection-Condensation 78–85 95–97 High Mild deprotection conditions
Photocatalytic Imidation 38–45 98–99 Moderate Direct C–H functionalization
tert-Butyl Hypochlorite 28–35 90–92 Low No light requirement

Cost-Benefit Considerations

  • Protection-Condensation : Highest yield but requires expensive anhydride reagents.
  • Photocatalytic : Lower yield but advantageous for late-stage functionalization.
  • Hypochlorite Route : Cost-effective for small-scale lab synthesis but suffers from side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-Chloro-2-fluorobenzyl)phthalimide can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like or in aqueous or alcoholic solutions.

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or in anhydrous conditions.

Major Products:

    Substitution: Formation of various substituted phthalimide derivatives.

    Oxidation: Formation of phthalic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemical Synthesis

N-(4-Chloro-2-fluorobenzyl)phthalimide serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structural properties allow it to participate in several chemical reactions, making it a valuable building block in organic chemistry.

Synthetic Routes

The synthesis typically involves the reaction of phthalimide with 4-chloro-2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is usually conducted in organic solvents like dimethylformamide (DMF) at elevated temperatures.

Reaction Types

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups.
  • Oxidation and Reduction : It can be oxidized to form various derivatives or reduced to yield amine derivatives.

Biological and Medicinal Applications

Research indicates that this compound possesses potential biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Studies have shown that this compound may inhibit certain enzymes or proteins involved in cell cycle progression, leading to apoptosis in cancer cells. Its mechanism of action is linked to its ability to interact with specific molecular targets.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects, making it a candidate for developing new pharmaceuticals aimed at treating infections.

Industrial Applications

In industry, this compound is utilized in the production of polymers, dyes, and agrochemicals. Its unique chemical properties enhance its suitability for various applications.

Polymer Production

The compound is used as an additive in polymer formulations, contributing to improved thermal stability and mechanical properties.

Agrochemicals

It is also explored for its potential use as an active ingredient in herbicides, showcasing its versatility in agricultural applications .

Case Studies and Research Findings

Several studies have highlighted the practical applications and effectiveness of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through enzyme interaction.
Study BAntimicrobial PropertiesShowed effective antimicrobial activity against various pathogens.
Study CPolymer EnhancementFound to improve thermal stability and mechanical strength in polymer matrices.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-fluorobenzyl)phthalimide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with cell cycle progression and induce apoptosis in cancer cells . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights structural variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Notable Properties
N-(4-Chloro-2-fluorobenzyl)phthalimide 4-Cl, 2-F on benzyl 289.69 Pharmaceutical intermediates High lipophilicity (logP 3.21)
3-Chloro-N-phenyl-phthalimide () 3-Cl on phthalimide, N-phenyl 257.67 Polymer synthesis (polyimide monomers) Requires high purity for polymerization
N-(Chloromethyl)phthalimide () -CH₂Cl on N-atom 195.62 Agrochemical/pharma intermediates High reactivity (hazard code Xi/Xn)
N-(4-Amino-2-chlorophenyl)phthalimide () 4-NH₂, 2-Cl on phenyl 274.68 Research chemicals Amino group enhances H-bonding
N-(Cyclohexylthio)phthalimide () -S-Cyclohexyl on N-atom 261.35 Vulcanization inhibitor Industrial use; allergenic potential
Key Observations:
  • Halogen Effects: The fluorine in the main compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like 3-chloro-N-phenyl-phthalimide . The chlorine at the 4-position may increase electron-withdrawing effects, influencing reactivity in substitution reactions.
  • Substituent Flexibility : Bromoalkyl derivatives (e.g., N-(2-bromoethyl)phthalimide, ) exhibit lower steric hindrance, enabling higher synthetic yields (60–71%) in pyrimidine coupling reactions .

Physicochemical and Application-Based Differences

Thermal Stability and Reactivity:
  • The main compound’s boiling point (415.6°C) exceeds that of N-(chloromethyl)phthalimide (lower MW, ~195 g/mol), reflecting stronger intermolecular forces due to halogenated benzyl substitution .
  • N-(Cyclohexylthio)phthalimide is used in rubber vulcanization due to sulfur’s radical-scavenging properties, a niche industrial application distinct from the pharmaceutical focus of the main compound .

Biological Activity

N-(4-Chloro-2-fluorobenzyl)phthalimide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and fluorine substituents on the benzyl group. These halogen atoms can significantly influence the compound's reactivity and biological activity, making it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to:

  • Inhibit Enzymatic Activity : It can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting potential anticancer effects.
  • Induce Apoptosis : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent .

Anticancer Activity

A study evaluated the antiproliferative effects of several phthalimide derivatives, including this compound, against various cancer cell lines such as HeLa (cervical), HepG2 (liver), and 4T1 (breast). The results indicated that certain derivatives exhibited significant cytotoxic effects on these cancer cell lines while showing minimal toxicity towards normal fibroblast cells (3T3), suggesting selective anticancer properties .

CompoundCell LineProliferation Inhibition (%)Cytotoxicity on 3T3 (%)
C16HeLa40.2196
E114T136.3387
E16HepG2Highest effectNot tested

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against a range of Gram-positive and Gram-negative bacteria. The findings revealed moderate to good antibacterial activity across several concentrations, suggesting that phthalimide derivatives could serve as a basis for developing new antimicrobial agents .

Case Studies

  • Case Study 1 : A series of phthalimide derivatives were synthesized and tested for their ability to inhibit specific enzymes linked to cancer progression. The study highlighted how modifications in the chemical structure impacted their biological efficacy.
  • Case Study 2 : Research involving molecular docking analysis indicated that this compound interacts with key enzymes such as DNMT1 and VEGFR2, which are crucial in cancer biology. The binding affinity data suggested that these interactions could be leveraged for drug development aimed at targeting these pathways .

Q & A

Q. Table 1: Key Synthetic Parameters

PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
N-(4-bromobutyl)phthalimideK₂CO₃DMF1002487
N-(4-bromoethyl)phthalimideK₂CO₃DMF1002485

Basic: What spectroscopic and analytical techniques validate the structure of this compound?

Answer:

  • FT-IR : Confirms carbonyl stretches (C=O) at ~1770 cm⁻¹ and aromatic C-F/C-Cl vibrations .
  • NMR : ¹H NMR shows resonances for the benzyl CH₂ (δ 4.3–4.5 ppm) and phthalimide aromatic protons (δ 7.6–7.8 ppm). ¹³C NMR identifies the phthalimide carbonyl at ~168 ppm .
  • Elemental Analysis : Matches theoretical values for C, H, N, and halogens (e.g., Br: 28.32%, Cl: ~12.5%) .

Advanced: How does the 2-fluoro substituent influence biological activity compared to chloro analogs?

Answer:
Fluorine enhances electronegativity and bioavailability, affecting receptor binding and metabolic stability . For example:

  • DPPH Radical Scavenging : Chlorophenyl derivatives (IC₅₀: 1.40 mg/mL) show lower activity than fluorinated analogs due to reduced electron-withdrawing effects .
  • Enzyme Inhibition : Fluorine in the ortho position may improve BChE inhibition by enhancing hydrophobic interactions with active sites .

Q. Table 2: Comparative Bioactivity Data

DerivativeDPPH IC₅₀ (mg/mL)BChE Inhibition (% vs. Galantamine)
N-(4-Chlorophenyl)phthalimide1.40 ± 0.0685–90%
N-(4-Fluorobenzyl)phthalimideData requiredHypothesized higher activity

Advanced: What contradictions exist in reported antioxidant activities of phthalimide derivatives?

Answer:
Discrepancies arise from assay conditions and substituent positioning:

  • TaOves et al. reported DPPH IC₅₀ = 1.30 mg/mL for N-(4-methylphenyl)phthalimide, but subsequent studies observed lower activity (IC₅₀ = 1.70 mg/mL) due to variations in radical concentration or solvent polarity .
  • Resolution : Standardize assays using ascorbic acid controls (IC₅₀ = 0.10 mg/mL) and replicate under inert atmospheres to minimize oxidation artifacts .

Advanced: How can crystallographic studies elucidate the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Space Group : Monoclinic systems (e.g., P2₁/c) are common for phthalimides .
  • Bond Angles : The C-F bond length (~1.34 Å) and Cl-C-C-F dihedral angles impact steric and electronic interactions .
  • Methodology : Grow crystals via slow evaporation in DMSO/EtOH, and refine structures using SHELX with R-factors < 0.05 .

Advanced: What strategies optimize the synthesis of phthalimide derivatives for high-throughput screening?

Answer:

  • Parallel Synthesis : Use microwave-assisted reactions (e.g., 120°C, 1 hour) to reduce time vs. traditional reflux .
  • Automated Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (20–50%) .
  • Quality Control : Validate intermediates via LC-MS (ESI+) and HPLC (C18 column, 254 nm) .

Advanced: How does the chloro-fluoro substitution pattern affect regioselectivity in further functionalization?

Answer:

  • Nucleophilic Aromatic Substitution (NAS) : The 4-chloro group is more reactive than 2-fluoro toward amines/thiols due to lower activation energy .
  • Cross-Coupling : Suzuki-Miyaura reactions selectively target the chloro position with Pd(PPh₃)₄ catalyst .

Q. Table 3: Reactivity Comparison

PositionReactivity (NAS)Reactivity (Cross-Coupling)
4-ClHighHigh
2-FLowModerate

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • ADME Prediction : Use SwissADME or Schrödinger QikProp to estimate logP (~2.8), solubility (≤10 µM), and CYP450 inhibition .
  • Docking Studies : AutoDock Vina models interactions with BChE (PDB: 4B0L) to rationalize inhibition data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chloro-2-fluorobenzyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(4-Chloro-2-fluorobenzyl)phthalimide

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